5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine 5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1177269-12-3
VCID: VC11692903
InChI: InChI=1S/C10H11N3O/c1-6-10(7(2)14-13-6)8-3-4-9(11)12-5-8/h3-5H,1-2H3,(H2,11,12)
SMILES: CC1=C(C(=NO1)C)C2=CN=C(C=C2)N
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine

CAS No.: 1177269-12-3

Cat. No.: VC11692903

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine - 1177269-12-3

Specification

CAS No. 1177269-12-3
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name 5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2-amine
Standard InChI InChI=1S/C10H11N3O/c1-6-10(7(2)14-13-6)8-3-4-9(11)12-5-8/h3-5H,1-2H3,(H2,11,12)
Standard InChI Key FNFJTNAFWQGMES-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C2=CN=C(C=C2)N
Canonical SMILES CC1=C(C(=NO1)C)C2=CN=C(C=C2)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-(dimethyl-1,2-oxazol-4-yl)pyridin-2-amine (C₁₀H₁₁N₃O, MW 189.21 g/mol) features a pyridine ring substituted at the 2-position with an amine group and at the 5-position with a 3,5-dimethyl-1,2-oxazole moiety. The oxazole ring introduces both electron-withdrawing and steric effects, influencing the compound's electronic distribution and binding affinity. Key structural attributes include:

  • IUPAC Name: 5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine

  • Canonical SMILES: CC1=C(C(=NO1)C)C2=CN=C(C=C2)N

  • InChI Key: FNFJTNAFWQGMES-UHFFFAOYSA-N

The compound’s planar geometry facilitates π-π stacking interactions with aromatic residues in biological targets, while the amine group serves as a hydrogen bond donor. Calculated logP values suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthetic Strategies and Optimization

Laboratory-Scale Synthesis

The synthesis of 5-(dimethyl-1,2-oxazol-4-yl)pyridin-2-amine typically involves sequential cyclization and coupling reactions. A representative route includes:

  • Oxazole Formation: Cyclization of 3,5-dimethyl-4-nitroisoxazole under acidic conditions yields the dimethyloxazole core.

  • Pyridine Functionalization: Suzuki-Miyaura coupling introduces the pyridin-2-amine group, leveraging palladium catalysts to achieve regioselectivity .

Reaction conditions (temperature, solvent polarity, and catalyst loading) critically impact yield. For instance, using dichlorobis(triphenylphosphine)palladium(II) in tetrahydrofuran at 80°C achieves ~65% yield, while microwave-assisted synthesis reduces reaction time by 40% .

Industrial Production Challenges

Scaling production requires addressing:

  • Byproduct Formation: Dimethyloxazole intermediates may undergo unintended oxidation, necessitating inert atmospheres.

  • Purification: Chromatographic separation remains cost-prohibitive; alternative crystallization protocols using ethanol/water mixtures improve scalability.

TargetHypothesized ActivityReference Model
VEGFR-2Inhibition (IC₅₀ ~50 nM)Oxazole-pyridine hybrids
CDK4/6Competitive bindingPalbociclib analogs
Aurora A KinaseATP-site blockadeThiazole derivatives

Mechanistic Insights:

  • Apoptosis Induction: Activation of caspase-3/7 via intrinsic pathways, observed in colorectal cancer models .

  • Anti-Angiogenic Effects: Suppression of endothelial cell proliferation by 70% at 10 μM in vitro .

Antimicrobial Efficacy

Oxazole-containing compounds exhibit broad-spectrum activity. Derivatives with similar substituent patterns show:

PathogenMIC (μg/mL)Mechanism
Staphylococcus aureus12.5Cell wall synthesis inhibition
Escherichia coli25.0DNA gyrase interference

Structure-Activity Relationship (SAR) Analysis

Modifications to the oxazole and pyridine rings significantly alter bioactivity:

  • Oxazole Substituents:

    • Methyl groups at C3/C5 enhance metabolic stability by shielding reactive sites.

    • Replacement with trifluoromethyl groups increases lipophilicity but reduces solubility.

  • Pyridine Modifications:

    • Amino group at C2 is critical for hydrogen bonding with kinase ATP pockets.

    • Introduction of electron-withdrawing groups (e.g., -NO₂) at C4 improves CDK4/6 affinity by 3-fold .

Comparative Analysis with Related Compounds

Oxazole vs. Thiazole Derivatives

Thiazole analogs (e.g., 4-methylthiazol-5-yl derivatives) demonstrate superior CDK4/6 inhibition (IC₅₀ = 1–34 nM) , whereas oxazole variants prioritize antimicrobial activity. This divergence highlights the role of heteroatom electronegativity in target selectivity.

Pyridine vs. Pyrimidine Scaffolds

Pharmacokinetic and Toxicity Considerations

Predicted ADMET properties include:

  • Bioavailability: 45–60% (estimated via QikProp)

  • CYP Inhibition: Moderate affinity for CYP3A4 (Ki = 8.2 μM)

  • hERG Binding: Low risk (IC₅₀ > 30 μM)

Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, supporting further preclinical evaluation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator